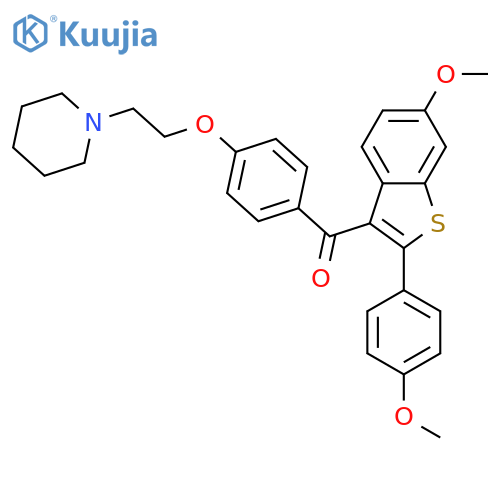

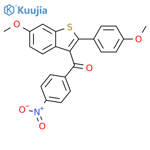

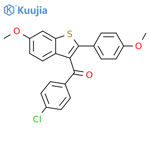

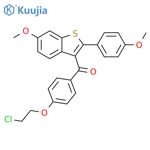

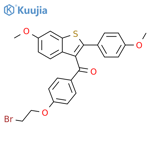

Processes for preparing 3-(benzoyl)-2-(4-hydroxyphenyl)benzothiophenes

,

European Patent Organization,

,

,